molecular formula C22H23NO4 B13167457 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid

Cat. No.: B13167457
M. Wt: 365.4 g/mol
InChI Key: AQEBRCWCJJZARC-UHFFFAOYSA-N
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Description

This compound, also known as Fmoc-N(isopropyl)-cyclopropane-1-carboxylic acid, is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane ring. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation . The cyclopropane ring introduces conformational rigidity, which can enhance peptide stability and modulate biological activity. Its CAS number is 126705-22-4, and it is commercially available as a building block for peptide research .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14(2)23(22(11-12-22)20(24)25)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25)

InChI Key

AQEBRCWCJJZARC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Fmoc-protected amino acids with cyclopropane rings and isopropyl-substituted amino groups typically follows a multi-step approach involving:

  • Synthesis or procurement of the cyclopropane-1-carboxylic acid core bearing the desired amino substituent (isopropylamino group).
  • Protection of the amino group with the Fmoc protecting group to yield the final compound.

Stepwise Preparation Details

Synthesis of the Cyclopropane-1-carboxylic Acid Core with Isopropylamino Substitution
  • The cyclopropane ring can be constructed via cyclopropanation reactions starting from suitable alkenes or acrylate derivatives.
  • The isopropylamino substituent is introduced either by direct amination of the cyclopropane ring or by using an amino acid precursor such as isopropyl-substituted amino cyclopropane carboxylic acid.
  • Common methods include:
    • Cyclopropanation of olefinic precursors with diazo compounds or carbenoid reagents.
    • Nucleophilic substitution or reductive amination to install the isopropylamino group on a cyclopropane intermediate.
  • Acidification and purification yield the free amino cyclopropane carboxylic acid with the isopropyl substituent.
Fmoc Protection of the Amino Group
  • The free amino group on the cyclopropane amino acid is protected by reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic aqueous or organic conditions.
  • Typical conditions involve:
    • Dissolving the amino acid in a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate).
    • Addition of Fmoc-Cl in an organic solvent such as dioxane or tetrahydrofuran.
    • Stirring at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
  • The reaction proceeds to form the Fmoc-protected amino acid.
  • Workup involves acidification, extraction, and recrystallization or chromatography to isolate the pure product.

Detailed Research Outcomes and Data Tables

Yield and Purity Data

Step Reaction Conditions Yield (%) Purity (%) Notes
Cyclopropane ring formation Cyclopropanation with diazomethane or carbenoid reagents; base present 60–85 90–95 Yield depends on substrate and conditions
Amino group isopropylation Reductive amination or nucleophilic substitution 70–80 90–95 Stereochemistry control critical
Fmoc protection Fmoc-Cl, NaHCO3, dioxane, 0–5 °C 85–95 >98 High purity due to selective protection

Analytical Characterization

Comparative Notes on Alternative Methods

  • Some methods start from commercially available 1-aminocyclopropane-1-carboxylic acid derivatives and perform selective alkylation to introduce the isopropyl group before Fmoc protection.
  • Alternative cyclopropanation strategies using metal-catalyzed reactions (e.g., Simmons-Smith reaction) have been reported but may require additional purification steps.
  • The choice of base and solvent during Fmoc protection is critical to avoid side reactions such as over-alkylation or carbamate cleavage.

Summary Table of Preparation Route

Stage Reagents/Conditions Product Comments
Cyclopropanation Alkene + diazomethane or carbenoid + base Cyclopropane carboxylic acid Moderate to good yield
Amino group substitution Reductive amination with isopropylamine Isopropylamino cyclopropane acid Stereoselectivity important
Fmoc protection Fmoc-Cl, NaHCO3, dioxane, 0–5 °C Fmoc-protected amino acid High yield and purity

Chemical Reactions Analysis

Types of Reactions

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Name Ring Size Substituents Molecular Formula Molecular Weight Key Features
Target: Fmoc-N(isopropyl)-cyclopropane-1-carboxylic acid Cyclopropane Isopropyl on amino group C22H25NO4 379.45 g/mol Steric bulk from isopropyl; high rigidity
Fmoc-cyclovaline (1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid) Cyclobutane None C23H23NO4 377.43 g/mol Larger ring reduces strain; moderate rigidity
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid Cyclopropane Aminomethyl spacer C22H23NO4 365.4 g/mol Increased steric hindrance from methylene spacer
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid Cyclopentane Aminomethyl spacer C22H23NO4 365.4 g/mol Larger ring reduces strain; flexible backbone
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid Cyclohexane Ketone group C24H25NO5 431.46 g/mol Polar ketone enhances solubility; conformational flexibility
Key Findings :

Ring Size and Strain :

  • The target compound’s cyclopropane ring imposes significant strain, favoring rigid peptide conformations. Cyclobutane (Fmoc-cyclovaline) and cyclopentane analogs reduce strain, offering more flexibility .
  • Cyclohexane derivatives (e.g., ) introduce further flexibility and polarity via a ketone group, improving aqueous solubility .

Substituent Effects: The isopropyl group in the target compound increases steric hindrance, which may slow coupling kinetics in SPPS but enhance protease resistance in final peptides . Aminomethyl spacers (e.g., ) alter spatial arrangements without adding bulk directly to the amino group .

Applications in Peptide Synthesis :

  • Cyclopropane derivatives are preferred for stabilizing β-turn structures, while cyclopentane/cyclohexane analogs are used in helical or loop conformations .
  • Polar groups (e.g., ketone in ) improve solubility, critical for hydrophobic peptide segments .

Table 2: Commercial Availability and Pricing
Compound Name CAS Number Purity Price (1g) Supplier
Target Compound 126705-22-4 95%+ USD 199 Enamine Ltd
Fmoc-cyclovaline Not specified 95%+ USD 175 Enamine Ltd
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid 1263045-62-0 95% USD 199 Enamine Ltd
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid 285996-74-9 95%+ Not listed 砌块化学
Key Findings :
  • The target compound is priced comparably to other cyclopropane derivatives, reflecting similar synthesis complexity .
  • Cyclohexane derivatives (e.g., ) are less commonly stocked, likely due to niche applications .

Biological Activity

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid, also known by its CAS number 1698640-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including molecular interactions, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 1698640-18-4

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Inhibition of Enzymatic Activity

Cyclopropane derivatives have been studied for their role as inhibitors of various enzymes. Notably, they have shown potential in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants. The inhibition of ACO can lead to delayed ripening in fruits, which is beneficial for agricultural applications .

2. Antimicrobial Properties

Research indicates that cyclopropane carboxylic acid derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid have demonstrated efficacy against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Molecular docking studies have shown strong binding affinities to key bacterial enzymes, suggesting a mechanism for their antimicrobial action .

3. Antioxidant Activity

The antioxidant potential of cyclopropane derivatives has been assessed using DPPH (2,2-Diphenyl-1-Picrylhydrazyl) assays. These compounds can scavenge free radicals, thus reducing oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage and may have implications for health and disease management .

Case Study 1: Inhibition of ACO

A study conducted on various cyclopropanecarboxylic acids revealed that certain derivatives significantly inhibited ACO activity in Arabidopsis thaliana. The binding affinities were measured using molecular docking techniques, with results indicating that the most effective inhibitors had binding constants in the range of 10410^4 to 10510^5 M1^{-1} .

Compound NameBinding Constant (Kb)ΔG (kcal/mol)
(E)-2-phenyl-cyclopropane-1-carboxylic acid5.9385×1045.9385\times 10^4-6.5
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid4.94×1044.94\times 10^4-6.4
Methylcyclopropane0.188×1030.188\times 10^3-3.1

Case Study 2: Antimicrobial Efficacy

A molecular docking study evaluated the interaction of the compound with MRSA pantothenate synthetase. The compound exhibited a strong affinity for the active site, suggesting potential as a novel antimicrobial agent . The minimum inhibitory concentration (MIC) was determined to be as low as 0.64 µg/mL.

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability?

Answer:

  • Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage: Store in a tightly sealed container under dry conditions at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
  • Stability: The compound is stable under normal laboratory conditions but may degrade under prolonged heat (>100°C) or UV light .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropane ring integrity, Fmoc group (δ ~4.2–4.4 ppm for CH2_2), and carboxylic acid proton (δ ~12–13 ppm) .
  • HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is effective for purity analysis. Target ≥95% purity for synthetic intermediates .
  • Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF can validate the molecular ion peak (e.g., [M+H]+^+ for C22_{22}H23_{23}NO4_4, expected m/z 373.16) .

Q. What are the critical steps in synthesizing this compound via Fmoc-protection strategies?

Answer:

  • Step 1: React cyclopropane-1-carboxylic acid with propan-2-ylamine under carbodiimide (e.g., EDC/HOBt) coupling conditions to form the secondary amine intermediate.
  • Step 2: Protect the amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base (e.g., DIEA) at 0–25°C .
  • Step 3: Purify the product via flash chromatography (hexane/ethyl acetate gradient) and confirm via TLC (Rf_f ~0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency during solid-phase synthesis using this compound?

Answer:

  • Optimize Activation: Use HATU or PyBOP instead of HOBt/EDC for better activation of the carboxylic acid group .
  • Solvent Choice: Replace DMF with DCM/NMP mixtures to reduce steric hindrance from the cyclopropane ring .
  • Temperature Control: Conduct couplings at 4°C to minimize racemization and side reactions .
  • Monitoring: Employ Kaiser or chloranil tests to verify reaction completion .

Q. What strategies mitigate toxic fume formation during thermal decomposition or combustion?

Answer:

  • Controlled Heating: Avoid open flames or hot surfaces. Use oil baths or heating mantles with temperature regulators .
  • Ventilation: Perform reactions in fume hoods with scrubbers to neutralize acidic/toxic gases (e.g., NOx_x, CO) .
  • Extinguishing Media: In case of fire, use dry chemical powder or CO2_2 (not water jets, which can aerosolize toxins) .

Q. How can conflicting NMR data (e.g., unexpected splitting) be interpreted for this compound?

Answer:

  • Cyclopropane Ring Strain: Anisotropic effects from the strained ring can cause non-equivalent proton environments, leading to complex splitting patterns. Use 1H^1H-1H^1H COSY to resolve couplings .
  • Dynamic Stereochemistry: Rapid chair flipping in the cyclopropane derivative may average signals. Low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer analysis .
  • Impurity Identification: Compare with LC-MS traces to rule out diastereomers or oxidation byproducts (e.g., cyclopropane ring opening) .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Answer:

  • Buffer Preparation: Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (borate buffer).
  • Incubation: Aliquot the compound into each buffer (1 mg/mL) and incubate at 25°C and 37°C.
  • Analysis: Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Look for Fmoc deprotection (retention time shifts) or cyclopropane ring cleavage .

Q. What computational methods support the prediction of this compound’s reactivity in peptide coupling?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for carbodiimide-mediated coupling .
  • Molecular Dynamics (MD): Simulate steric interactions between the cyclopropane ring and resin-bound peptides to optimize linker length .
  • QSPR Models: Train models on similar Fmoc-protected amino acids to predict solubility and reactivity parameters .

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